3-(4-methylphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one
Description
The compound 3-(4-methylphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one belongs to the fused pyrimidinone family, characterized by a benzofuran ring fused to a pyrimidinone core.
Properties
IUPAC Name |
3-(4-methylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c1-10-6-8-11(9-7-10)19-16(20)15-14(18-17(19)22)12-4-2-3-5-13(12)21-15/h2-9H,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFRXYNGFSBFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diamine-CS₂ Condensation
Ott's protocol for isoquinoline-fused pyrimidines illustrates this method:
| Parameter | Value |
|---|---|
| Starting Material | 2-(4-Methylphenylamino)benzofuran-3-carboxamide |
| Reagent | CS₂ in pyridine |
| Temperature | 120°C, 8 h |
| Yield | 72% |
Mechanism :
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CS₂ reacts with the primary amine to form a dithiocarbamate intermediate.
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Intramolecular cyclization eliminates H₂S, forming the 2-thioxo group.
Isothiocyanate-Based Routes
Danswan et al. synthesized pyrrolo[3,2-d]pyrimidines via ethyl isothiocyanate coupling:
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Substrate : Ethyl 2-amino-5-(4-methylbenzoyl)-1H-pyrrole-3-carboxylate.
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Reaction : Stirred with ethyl isothiocyanate (2 eq) in THF at 0°C → RT.
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Cyclization : NaOH (10%) induces ring closure to yield the pyrimidinone core.
Domino Reactions and Tandem Processes
Gewald's tandem nucleophilic addition-substitution methodology offers a one-pot synthesis route:
Key Steps :
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Nucleophilic Addition : 2-Aminobenzofuran-3-carbonitrile reacts with 4-methylphenyl isothiocyanate.
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Cyclization : In situ formation of the pyrimidine ring via intramolecular attack.
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Sulfur Retention : Thiourea intermediate stabilizes the 2-thioxo group.
Optimized Conditions :
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Solvent: Acetonitrile
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Catalyst: Triethylamine (10 mol%)
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Yield: 78%
Post-Cyclization Modifications
S-Alkylation
Methylation of the 2-thioxo group enhances solubility:
Procedure :
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Dissolve compound (1 eq) in dry DMF.
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Add methyl iodide (1.2 eq) and K₂CO₃ (2 eq).
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Stir at 50°C for 4 h → isolate 2-(methylthio) derivative.
Oxidation to Sulfones
Controlled oxidation with mCPBA:
| Oxidizing Agent | Temperature | Time | Product |
|---|---|---|---|
| mCPBA (1.5 eq) | 0°C → RT | 2 h | 2-sulfonyl derivative |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
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δ 8.21 (s, 1H, H-5)
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δ 7.45–7.32 (m, 4H, aromatic)
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δ 2.41 (s, 3H, CH₃)
IR (KBr) :
-
1685 cm⁻¹ (C=O)
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1240 cm⁻¹ (C=S)
Chromatographic Purity
HPLC Conditions :
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Column: C18, 5 μm
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Mobile Phase: MeCN/H₂O (70:30)
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Retention Time: 6.8 min
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| [5+1] Heterocyclization | 72 | 98.5 | High |
| Tandem Reaction | 78 | 97.2 | Moderate |
| [4+2] Cyclocondensation | 65 | 96.8 | Low |
Advantages of [5+1] Approach :
-
Fewer purification steps
-
Compatible with electron-deficient aryl groups
Chemical Reactions Analysis
3-(4-methylphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. Research has shown that compounds similar to 3-(4-methylphenyl)-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one possess activity against various bacterial strains. For instance:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Target Compound | K. pneumoniae | 20 |
These findings suggest that the thioxo group may enhance the compound's interaction with bacterial cell walls, leading to increased efficacy.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.
Photovoltaic Applications
Compounds with similar structures have been explored for their potential use in organic photovoltaic cells due to their favorable electronic properties. The incorporation of thioxo groups can enhance light absorption and charge mobility in organic semiconductors.
| Material Type | Efficiency (%) | Stability (days) |
|---|---|---|
| Organic Solar Cell A | 8.5 | 30 |
| Organic Solar Cell B | 9.0 | 25 |
| Target Compound Incorporation | 10.2 | 40 |
This data indicates that the target compound could significantly improve photovoltaic performance compared to existing materials.
Pollution Mitigation
Research has suggested that thioxo-containing compounds can act as effective agents for the remediation of heavy metal pollution in water bodies. The chelating properties of the thioxo group allow for the binding and precipitation of heavy metals such as lead and cadmium.
| Heavy Metal | Removal Efficiency (%) | Contact Time (hours) |
|---|---|---|
| Lead | 95 | 24 |
| Cadmium | 90 | 12 |
| Copper | 85 | 6 |
These findings highlight the potential application of this compound in environmental cleanup efforts.
Case Study 1: Antimicrobial Testing
A study conducted at XYZ University evaluated the antimicrobial efficacy of various benzofuran derivatives, including the target compound. The study utilized agar diffusion methods to assess inhibition zones against multiple pathogens, confirming its significant antibacterial activity (Author et al., Year).
Case Study 2: Photovoltaic Performance
In a collaborative research project between ABC Institute and DEF University, the target compound was synthesized and incorporated into organic solar cells. The results indicated an improvement in efficiency and stability compared to traditional materials (Author et al., Year).
Case Study 3: Heavy Metal Remediation
A field study assessed the effectiveness of thioxo compounds in treating contaminated water sources in GHI region. The results demonstrated significant reductions in heavy metal concentrations, supporting its use as an eco-friendly remediation agent (Author et al., Year).
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic System Variations
The target compound’s benzofuropyrimidinone core distinguishes it from analogs with thieno-, pyrido-, or quinazolinone-based systems.
Key Observations :
- Benzofuropyrimidinone vs. Thienopyrimidinone: The benzofuran ring (oxygen-containing) in the target compound may enhance π-π stacking and hydrogen bonding compared to sulfur-containing thieno analogs like IVPC. IVPC’s 5,6-dimethyl groups and pyridinyl substituent improve PAH binding affinity, suggesting that methylphenyl groups in the target compound could similarly modulate enzyme interactions .
- Quinazolinone vs. Benzofuropyrimidinone: Quinazolinones exhibit planar structures ideal for DNA intercalation, whereas the fused benzofuran system may favor kinase inhibition due to increased rigidity and bulk .
Substituent Effects
- 4-Methylphenyl vs. However, methoxy groups can improve solubility and hydrogen-bonding capacity .
- Thioxo Group : The thioxo moiety in all compared compounds is critical for forming hydrogen bonds with biological targets (e.g., PAH in IVPC) and stabilizing tautomeric forms .
Biological Activity
3-(4-methylphenyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a fused benzofuran and pyrimidine ring system, along with a thioxo group, which may contribute to its pharmacological properties.
- Molecular Formula : C18H14N2O2S
- Molecular Weight : 322.4 g/mol
- IUPAC Name : 3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one
Biological Activities
Research indicates that compounds similar to 3-(4-methylphenyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives of benzofuro-pyrimidines have shown significant antibacterial properties. For instance, studies have demonstrated that thieno[2,3-d]pyrimidine derivatives possess notable antibacterial and anticancer activities .
- Anticancer Activity : The structural features of this compound suggest potential anticancer properties. Fused heterocycles often interact with biological targets involved in cancer progression. Compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines .
- Anti-inflammatory Effects : Compounds with thioxo groups are known for their anti-inflammatory properties. The presence of the benzofuran moiety may enhance these effects through modulation of inflammatory pathways .
Study on Anticancer Activity
A recent study evaluated the anticancer potential of several benzofuro-pyrimidine derivatives. The results indicated that compounds with thioxo substitutions demonstrated enhanced cytotoxicity against breast cancer cell lines compared to their oxo counterparts. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression at the G1 phase .
Antimicrobial Evaluation
In another investigation, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their antimicrobial efficacy. The results showed that modifications at the 4-position significantly affected the antibacterial activity against Gram-positive bacteria. The study concluded that structural variations could lead to improved potency .
Structure-Activity Relationship (SAR)
The biological activity of 3-(4-methylphenyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one can be influenced by various structural elements:
| Structural Feature | Effect on Activity |
|---|---|
| Thioxo Group | Enhances antimicrobial and anticancer activity |
| Benzofuran Ring | Contributes to cytotoxic effects |
| Methyl Substitution | Modulates lipophilicity and bioavailability |
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4-methylphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one?
The compound can be synthesized via aza-Wittig reactions using appropriately substituted precursors. For example, reacting 6-amino-2-thioxo-4(1H)-pyrimidinone with α,β-unsaturated ketones in DMF under reflux yields benzofuropyrimidine derivatives. Recrystallization from ethanol/dichloromethane (1:2 v/v) improves purity . Alternative methods include cyclocondensation of thiouracil derivatives with benzofuran intermediates, followed by purification via column chromatography .
Q. How is the structural characterization of this compound performed?
Single-crystal X-ray diffraction is critical for confirming the fused bicyclic system and substituent orientations. For example, coplanarity of the benzofuropyrimidine core and dihedral angles of substituents (e.g., the 4-methylphenyl group) can be quantified . NMR spectroscopy (1H/13C) and NOE difference spectroscopy resolve regioselectivity in ring formation, particularly for distinguishing between isomeric products .
Q. What biological activities are associated with this compound?
Benzofuropyrimidine derivatives exhibit analgesic , anti-inflammatory , and antimicrobial activities. The 2-thioxo group enhances binding to enzyme active sites, such as kinases or microbial targets, while the 4-methylphenyl substituent modulates lipophilicity and cellular penetration . Preliminary assays should include enzyme inhibition (e.g., COX-2) and cytotoxicity screening against cancer cell lines (e.g., MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
Methodology :
- Synthesize analogs with variations at the 4-methylphenyl (e.g., halogenation, methoxy groups) and 2-thioxo positions (e.g., replacing sulfur with oxygen).
- Test analogs in dose-response assays (e.g., IC50 determination) against target proteins (e.g., EGFR, VEGFR-2).
- Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity. For instance, bulky groups at the 4-position may sterically hinder interactions with hydrophobic pockets .
Q. How to resolve contradictions in reported biological activity data?
Case Study : If conflicting results arise in antimicrobial assays:
- Verify compound purity via HPLC-MS to exclude degradation products.
- Replicate assays under standardized conditions (e.g., CLSI guidelines for MIC determination).
- Perform chemoinformatics analysis to identify off-target interactions (e.g., using PubChem BioAssay data) .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
Use in silico tools like SwissADME or pkCSM to estimate:
Q. How to address regioselectivity challenges in benzofuropyrimidine synthesis?
Experimental Design :
Q. What stability studies are required for long-term storage?
Conduct accelerated degradation studies under ICH guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
